molecular formula C10H11NO3 B3023388 4-(2-Nitrophenyl)butan-2-one CAS No. 58751-62-5

4-(2-Nitrophenyl)butan-2-one

Cat. No.: B3023388
CAS No.: 58751-62-5
M. Wt: 193.2 g/mol
InChI Key: ZVNWPIWCTWRCHX-UHFFFAOYSA-N
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Description

4-(2-Nitrophenyl)butan-2-one is an organic compound with the molecular formula C10H11NO3. It is characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to a butanone chain. This compound is known for its light-yellow to yellow solid or liquid form and is used in various chemical and industrial applications .

Scientific Research Applications

4-(2-Nitrophenyl)butan-2-one has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . Precautionary measures include avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

While specific future directions for this compound are not available, it’s worth noting that similar compounds have been used in green chemistry applications, such as the synthesis of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one using environmentally friendly solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(2-Nitrophenyl)butan-2-one can be synthesized through several synthetic routes. One common method involves the reaction of 2-nitrobenzaldehyde with acetone in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar starting materials and conditions. The process is optimized for yield and purity, often involving continuous monitoring and control of reaction parameters to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-(2-Nitrophenyl)butan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    4-(4-Nitrophenyl)butan-2-one: Similar structure but with the nitro group in the para position.

    4-(2-Aminophenyl)butan-2-one: Reduction product of 4-(2-Nitrophenyl)butan-2-one.

    4-(2-Nitrophenyl)butanoic acid: Oxidation product of this compound.

Uniqueness

This compound is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The ortho-nitro group provides distinct electronic and steric effects compared to other positional isomers, making it a valuable compound in synthetic and medicinal chemistry .

Properties

IUPAC Name

4-(2-nitrophenyl)butan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-8(12)6-7-9-4-2-3-5-10(9)11(13)14/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVNWPIWCTWRCHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70599673
Record name 4-(2-Nitrophenyl)butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70599673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58751-62-5
Record name 4-(2-Nitrophenyl)butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70599673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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